molecular formula C24H23N3O2S2 B2917993 2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide CAS No. 1252902-97-8

2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No. B2917993
CAS RN: 1252902-97-8
M. Wt: 449.59
InChI Key: OIDDDRRKJXTXJN-UHFFFAOYSA-N
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Description

2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C24H23N3O2S2 and its molecular weight is 449.59. The purity is usually 95%.
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Scientific Research Applications

Dual Enzyme Inhibitors

Compounds with a thieno[2,3-d]pyrimidine scaffold, similar to the one mentioned, have been explored for their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis and repair, making them valuable targets for anticancer drug development. For instance, a study demonstrated the synthesis of classical and nonclassical antifolates based on the pyrrolo[2,3-d]pyrimidine system, showing significant inhibition of human DHFR and potential as antitumor agents (Gangjee et al., 2007).

Antimicrobial and Antitubercular Activities

Further research into pyrimidine derivatives has unveiled their potential in antimicrobial and antitubercular therapies. Novel compounds synthesized from pyrimidine and azetidinone analogues have shown promising in vitro antimicrobial and antitubercular activities. These findings suggest a pathway for the development of new antibacterial and antituberculosis drugs (Chandrashekaraiah et al., 2014).

Anticancer Research

The thieno[3,2-d]pyrimidine derivatives have also been investigated for their antitumor activities. A study synthesizing new 4-substituted derivatives highlighted their potential in inhibiting the growth of various human cancer cell lines, including breast adenocarcinoma and cervical carcinoma, suggesting their usefulness in developing anticancer therapies (Hafez & El-Gazzar, 2017).

Crystal Structure Analysis

Crystallographic studies of pyrimidine derivatives provide insights into their molecular structure and potential interaction mechanisms. For example, analyses of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate have contributed to understanding the folding conformation about the methylene C atom of the thioacetamide bridge, offering valuable information for drug design (Subasri et al., 2016).

Quantum Chemical Insights

Research involving quantum chemical insights into molecular structures, like the analysis of hydrogen-bonded interactions and spectroscopic characteristics of novel anti-COVID-19 molecules, exemplifies the relevance of pyrimidine derivatives in addressing contemporary health challenges (Mary et al., 2020).

properties

IUPAC Name

2-[3-[(3,4-dimethylphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S2/c1-15-4-8-19(9-5-15)25-21(28)14-31-24-26-20-10-11-30-22(20)23(29)27(24)13-18-7-6-16(2)17(3)12-18/h4-12H,13-14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIDDDRRKJXTXJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=C(C=C4)C)C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.